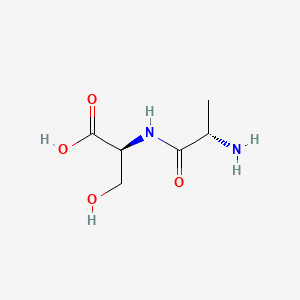![molecular formula C7H5N3O2 B1363797 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 25940-35-6](/img/structure/B1363797.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
概要
説明
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used as a chemical, pharmaceutical intermediate, and reagent . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves various methods. One method involves the 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been analyzed using various techniques such as IR spectroscopy and NMR .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a colorless solid with a melting point of 302–304 °C . It has been characterized using IR and NMR spectroscopy .科学的研究の応用
Cancer Treatment
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential drugs in the treatment of cancer due to their promising medical pharmacophores. They have been reported to act as inhibitors of PI3K δ, which are selective and significant in cancer therapeutics .
Respiratory Diseases
Some derivatives of Pyrazolo[1,5-a]pyrimidine have been considered as potential drugs for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds like Nemiralisib and AZD8154 are examples of such applications .
Cholangiocarcinoma
The compound has also been granted orphan drug status by the U.S. Food and Drug Administration for the treatment of advanced cholangiocarcinoma, highlighting its role as a therapeutic target .
Optical Applications
A family of Pyrazolo[1,5-a]pyrimidines has been identified for strategic use in optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Synthetic Versatility
The main synthesis route of Pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at various positions, which is significant for creating a wide range of derivatives with potential applications in different fields .
Safety and Hazards
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the compound’s photophysical properties can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
The compound’s interaction with its targets likely influences several biochemical pathways, given its potential applications in optical technologies .
Result of Action
The compound’s potential applications in optical technologies suggest it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . For instance, the compound’s photophysical properties can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring . This suggests that the compound’s action may be influenced by the presence of certain chemical groups in its environment.
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYVPKNVKSTVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365572 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25940-35-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide synthesized?
A2: The synthesis of this compound was achieved through a multi-step process. Initially, ethyl 5-amino-1H-pyrazole-4-carboxylate was reacted with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione to form the pyrazolo[1,5-a]pyrimidine ring system. This intermediate was then saponified using sodium hydroxide. Finally, the target compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was obtained by reacting the resulting carboxylic acid with dimethylamine. []
Q2: What is the significance of determining the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide?
A3: Determining the crystal structure of this compound is crucial for understanding its three-dimensional conformation and potential interactions with biological targets. This information can be invaluable for structure-based drug design and optimization, potentially leading to derivatives with enhanced potency and selectivity against specific cancer types. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















